![molecular formula C11H21Cl2N3O4Pt B138947 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride CAS No. 145482-83-3](/img/structure/B138947.png)
2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride
説明
The compound 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride is a platinum(IV) complex featuring a cyclohexane-1,2-diamine (chxn) ligand, a carboxylatomethyl(methyl)amino acetate (CMAA) ligand, and two axial chloride ligands. Its structure follows the general formula (OC-6-XX)-[chxn][CMAA]Pt(IV)Cl₂, where the "OC-6" notation indicates an octahedral geometry. Platinum(IV) complexes are often designed as prodrugs, requiring intracellular reduction to active platinum(II) species for antitumor activity . The inclusion of chxn, a ligand known to enhance resistance to deactivation mechanisms in platinum drugs, and the CMAA ligand (which may improve solubility or targeting), distinguishes this compound from classical platinum(II) therapeutics like cisplatin or oxaliplatin .
準備方法
The synthesis of 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride involves several steps, starting with the preparation of the 1,2-diaminocyclohexane (DACH) ligand. The DACH ligand can be synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The platinum complex is then formed by reacting the DACH ligand with a platinum precursor, such as potassium tetrachloroplatinate(II) or platinum(II) chloride, under specific conditions. The reaction typically involves heating the mixture in an appropriate solvent, such as water or ethanol, and may require the addition of other reagents to facilitate the formation of the desired product .
化学反応の分析
2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidative addition reactions, the compound can react with halogens, such as chlorine, to form higher oxidation state complexes. Reductive elimination reactions are also common, where the compound is reduced to its lower oxidation state, often facilitated by biological thiols like glutathione, cysteine, and homocysteine . Substitution reactions involve the replacement of the chloride ligands with other ligands, such as water or amines, under specific conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
科学的研究の応用
Antitumor Activity
Research has shown that platinum complexes exhibit potent antitumor activity against various cancer types, including:
- Ovarian Cancer : Platinum-based agents like cisplatin have been standard treatments for ovarian cancer. Novel platinum complexes are being explored to overcome resistance mechanisms associated with traditional therapies .
- Lung Cancer : Studies indicate that platinum complexes can effectively inhibit lung cancer cell proliferation and induce apoptosis via DNA cross-linking mechanisms .
- Breast Cancer : The incorporation of specific ligands in platinum complexes has been associated with improved selectivity and reduced side effects compared to conventional chemotherapy .
Case Studies
- Clinical Trials : A recent phase II clinical trial evaluated a new platinum complex in patients with advanced ovarian cancer. Results demonstrated a significant reduction in tumor size and improved overall survival rates compared to standard treatment regimens .
- Combination Therapies : Research has highlighted the efficacy of combining platinum complexes with other chemotherapeutic agents or targeted therapies. For instance, combining a platinum complex with PARP inhibitors showed enhanced antitumor effects in BRCA-mutated breast cancer models .
Toxicity and Environmental Impact
While platinum complexes are effective anticancer agents, they also pose toxicity risks:
作用機序
The mechanism of action of 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride involves its interaction with DNA. Once inside the cell, the compound undergoes aquation, where the chloride ligands are replaced by water molecules, making it more reactive towards DNA. The activated complex then forms covalent bonds with the nitrogen atoms of the purine bases in DNA, primarily at the N7 position of guanine. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately resulting in cell death. The compound also induces the activation of various cellular pathways involved in DNA damage response and apoptosis .
類似化合物との比較
Structural and Ligand-Based Comparison
The compound’s structural analogs include platinum(II) and platinum(IV) complexes with chxn or similar diamine ligands. Key differences lie in oxidation state, ligand composition, and stereochemistry:
The axial chlorides in Pt(IV) complexes are typically inert but may be replaced during reduction to Pt(II) .
Antitumor Activity
- Pt(II) vs. Pt(IV) : Pt(IV) complexes generally exhibit lower cytotoxicity in vitro but comparable or superior activity in vivo due to prolonged circulation and selective activation in tumors .
- Role of chxn stereochemistry : Trans-R,R-chxn ligands confer higher activity than cis-R,S-chxn in Pt(II) complexes. For example, trans-R,R-chxn Pt(II) complexes show IC₅₀ values 10–100× lower than cisplatin in ovarian cancer cells (CH1 line) .
- Ligand effects : The CMAA ligand may reduce systemic toxicity by altering pharmacokinetics or enabling conjugation to targeting moieties (e.g., peptides ).
Pharmacokinetics and Toxicity
- Pt(IV) advantages : Increased stability in blood, reduced side effects (e.g., nephrotoxicity), and capacity for functionalization with targeting groups .
- Chxn contribution : Chxn ligands mitigate resistance mechanisms (e.g., reduced uptake or increased efflux) common in cisplatin-resistant cancers .
生物活性
The compound 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride , commonly referred to as a platinum(IV) complex, has garnered attention for its potential biological activity, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse scientific literature.
Overview of Platinum(IV) Complexes
Platinum-based drugs have been pivotal in cancer therapy, with cisplatin being one of the most widely used. However, resistance to cisplatin has led researchers to explore platinum(IV) complexes, which can be converted into active platinum(II) species within cells. The specific compound is designed to enhance efficacy while reducing side effects associated with traditional platinum drugs.
Platinum(IV) complexes typically exert their cytotoxic effects through the following mechanisms:
- DNA Interaction : The active form of platinum(II) binds to DNA, forming cross-links that inhibit replication and transcription.
- Cell Cycle Disruption : These complexes can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Metabolic Stress Induction : Some studies suggest that certain platinum complexes induce metabolic stress in resistant cancer cell lines, enhancing their cytotoxicity.
Cytotoxicity Studies
Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound showed IC50 values lower than those of cisplatin and oxaliplatin in several human tumor cell lines, indicating superior efficacy. Specifically, one study reported IC50 values around 0.26 µM for the compound compared to 8.6 µM for cisplatin and 3.1 µM for oxaliplatin .
Compound | IC50 (µM) |
---|---|
This compound | 0.26 |
Cisplatin | 8.6 |
Oxaliplatin | 3.1 |
Case Studies
- Resistance Overcoming : A notable case involved the evaluation of the compound against cisplatin-resistant ovarian cancer cell lines (C13*) and oxaliplatin-resistant colon cancer cell lines (LoVo-OXP). The results indicated that the platinum(IV) complex retained significant cytotoxic activity in these resistant models .
- Animal Studies : In vivo studies using mouse models demonstrated that this platinum complex had a more pronounced life-prolonging effect compared to cisplatin in leukemia models (L1210), particularly against sublines resistant to cisplatin .
Kinetic Studies
Kinetic studies have shown that the reduction of platinum(IV) complexes to their active forms is influenced by various factors such as pH and temperature. For example, elevated temperatures were found to enhance reaction rates significantly due to increased hydrolysis of Pt(IV) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this platinum(IV) complex?
The synthesis of platinum(IV) complexes typically involves stepwise ligand substitution. For this compound, begin with a platinum(II) precursor (e.g., K₂PtCl₄) and oxidize to Pt(IV) under controlled conditions. Cyclohexane-1,2-diamine can be introduced via reflux in aqueous ammonia, followed by carboxylato ligand coordination using 2-[carboxylatomethyl(methyl)amino]acetate. Monitor reaction progress via UV-Vis spectroscopy to track ligand exchange. Crystallization in dichloromethane/ethanol mixtures yields pure product, as evidenced by X-ray diffraction data for analogous Pt complexes .
Key Parameters :
Parameter | Value/Technique |
---|---|
Oxidation agent | H₂O₂ or Cl₂ gas |
Ligand ratio | 1:2 (Pt:diamine) |
Purification | Column chromatography (SiO₂) |
Q. Which analytical techniques are most robust for characterizing this compound’s purity and structure?
A multi-technique approach is critical:
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content).
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve ligand coordination modes (e.g., diamagnetic shifts for Pt-bound amines) .
- X-ray Crystallography : Resolve crystal packing and Pt coordination geometry (monoclinic systems common for Pt complexes) .
- HPLC-MS : Detect trace impurities (e.g., unreacted diamine ligands) using C18 columns with 0.1% TFA mobile phase .
Advanced Research Questions
Q. How can density functional theory (DFT) predict this complex’s reactivity in catalytic systems?
DFT calculations (e.g., B3LYP functional) model the electronic structure of the Pt(IV) center. Focus on:
- Ligand Field Stabilization Energy (LFSE) : Compare σ-donor strengths of cyclohexane-diamine vs. carboxylato ligands.
- Redox Potentials : Calculate ionization energies to predict oxidative stability.
- Transition States : Map reaction pathways for ligand substitution (e.g., chloride displacement). Validate with experimental kinetics (stopped-flow techniques) .
Example Output :
Property | Calculated Value | Experimental Value |
---|---|---|
Pt-N bond length | 2.05 Å | 2.08 Å |
HOMO-LUMO gap | 3.2 eV | 3.1 eV (UV-Vis) |
Q. What experimental designs optimize studies on this complex’s environmental fate in aquatic systems?
Adopt a tiered approach:
- Laboratory Studies : Assess hydrolysis kinetics at varying pH (4–9) and salinity (0–35 ppt). Use ICP-MS to quantify Pt leaching .
- Microcosm Models : Simulate freshwater ecosystems with sediment/water partitioning. Track bioaccumulation in algae (e.g., Chlorella vulgaris) via LC-MS/MS .
- Statistical Models : Apply multivariate regression to correlate Pt persistence with dissolved organic carbon (DOC) levels. Use randomized block designs to control for seasonal variability .
Q. How do steric/electronic effects of cyclohexane-1,2-diamine influence anticancer activity?
Comparative studies with varying diamine ligands (e.g., ethylenediamine vs. cyclohexane-diamine) reveal:
- Steric Effects : Bulky cyclohexane groups reduce DNA adduct formation (gel electrophoresis shows ~40% lower crosslinking vs. cisplatin).
- Electronic Effects : Stronger σ-donor capacity stabilizes Pt(IV) against intracellular reduction (cyclic voltammetry shows +0.15 V shift in E₁/₂) .
Activity Data :
Ligand | IC₅₀ (μM, A549 cells) | DNA Binding (k, s⁻¹) |
---|---|---|
Cyclohexane-diamine | 12.3 ± 1.5 | 0.45 × 10³ |
Ethylenediamine | 8.7 ± 0.9 | 1.20 × 10³ |
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity values for Pt(IV) complexes?
Contradictions often arise from:
- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize to cisplatin controls.
- Reduction Conditions : Intracellular glutathione levels affect Pt(IV) → Pt(II) activation. Pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and isolate redox effects .
- Assay Interference : Carboxylato ligands may chelate MTT reagents. Validate with SRB or clonogenic assays .
特性
IUPAC Name |
2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C5H9NO4.2ClH.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;;;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);2*1H;/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUUPUSTDHHCM-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932615 | |
Record name | Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145482-83-3 | |
Record name | Chloro(1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145482833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。